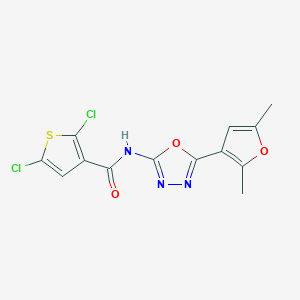

4-(Difluoromethyl)-1,3-oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

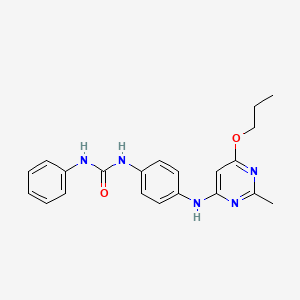

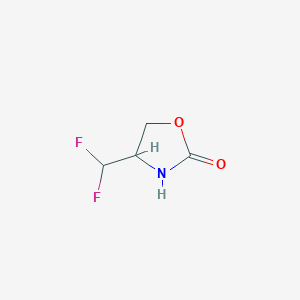

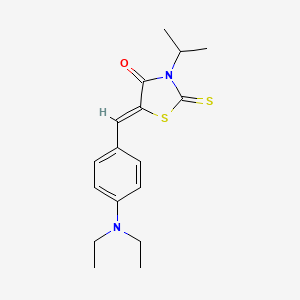

The compound “4-(Difluoromethyl)-1,3-oxazolidin-2-one” is a type of organic compound. Organic compounds containing difluoromethyl groups are of significant interest in the field of medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, difluoromethylation is a well-studied area in organic chemistry. For instance, a protocol for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones from 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor has been reported .Chemical Reactions Analysis

Difluoromethylation reactions are a significant area of research in organic chemistry. These reactions involve the introduction of a difluoromethyl group into organic molecules .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The 1,3-oxazolidin-2-one nucleus, including derivatives like 4-(Difluoromethyl)-1,3-oxazolidin-2-one, is a popular heterocycle framework in synthetic organic chemistry and medicinal chemistry. It has been extensively used for the construction of this five-member ring, with applications as protective groups for the 1,2-aminoalcohol system and as chiral auxiliaries in asymmetric synthesis. The introduction of Linezolid, an oxazolidin-2-one-based antibacterial drug, has further attracted scientific interest towards this class of compounds (Zappia et al., 2007).

Organic Synthesis and Catalysis

- A selective oxy-difluoroalkylation of allylamines with carbon dioxide (CO2) via visible-light photoredox catalysis has been reported. These reactions are efficient and environmentally friendly, generating important 2-oxazolidinones with functionalized difluoroalkyl groups. This method showcases broad substrate scope, easy scalability, and mild reaction conditions, offering great potential for organic synthesis and pharmaceutical chemistry applications (Yin et al., 2018).

Pharmacological Applications

- A novel oxazolidinone agent, MRX-I, has been described for its high activity against Gram-positive pathogens, with a significantly reduced potential for myelosuppression and monoamine oxidase inhibition (MAOI), indicating an improved safety profile over existing treatments. This highlights the ongoing research to develop oxazolidinones with enhanced therapeutic profiles and reduced side effects (Gordeev & Yuan, 2014).

Crystal Structure and Photophysical Properties

- Research on the crystal structure and photophysical properties of (E)-4-(4-(2-hydroxybenzylideneamino)benzyl)oxazolidin-2-one has indicated potential applications in organic light emitting devices and nonlinear optical materials. These studies demonstrate the utility of oxazolidin-2-ones in developing advanced materials with specific optical properties (Kumari et al., 2016).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as inavolisib, which contains a difluoromethyl group, have been found to inhibit phosphatidylinositol 3-kinase (pi3k) alpha .

Mode of Action

It’s worth noting that similar compounds like inavolisib, which also contains a difluoromethyl group, are known to inhibit the pi3k pathway through her2-dependent degradation .

Biochemical Pathways

Compounds with similar structures, such as inavolisib, are known to inhibit the pi3k pathway . The PI3K pathway plays a crucial role in cell survival and growth, and its dysregulation is commonly associated with tumor growth and resistance to antineoplastic agents .

Pharmacokinetics

It’s worth noting that similar compounds like inavolisib are under investigation for their safety, tolerability, and pharmacokinetics .

Result of Action

Similar compounds like inavolisib are under investigation for their potential antineoplastic (anti-cancer) effects, particularly in the treatment of breast cancer .

Action Environment

It’s worth noting that the reaction outcomes of similar compounds are known to be restricted by the reaction environment .

Eigenschaften

IUPAC Name |

4-(difluoromethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2NO2/c5-3(6)2-1-9-4(8)7-2/h2-3H,1H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGYPWXVADQHRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-[[hydroxy(methyl)amino]methylidene]-1H-indol-2-one](/img/structure/B2701469.png)

![2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2701475.png)

![6-Cyclopentyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701481.png)

![4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol](/img/structure/B2701484.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2701485.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2701487.png)